molecular formula C10H13Cl2N3O B2938095 (2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride CAS No. 1353958-79-8

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride

Cat. No.: B2938095
CAS No.: 1353958-79-8
M. Wt: 262.13
InChI Key: GOASJNPICFHTQA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride: is a chemical compound with the molecular formula C10H13Cl2N3O . It is a derivative of piperazine and chloropyridine, and it is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with piperazine in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The reaction typically takes place in an organic solvent such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .

  • Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, with nucleophiles like ammonia (NH3) or alkyl halides .

Common Reagents and Conditions:

  • Oxidation : Oxidation: CrO3 in acidic medium, KMnO4 in alkaline medium.

  • Reduction: NaBH4 in methanol, LiAlH4 in ether.

  • Substitution: NH3 in aqueous solution, alkyl halides in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 2-chloropyridine-4-carboxylic acid derivatives.

  • Reduction: 2-chloropyridine-4-methanol derivatives.

  • Substitution: 2-chloropyridine-4-alkylamine derivatives.

Scientific Research Applications

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to various biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2-Chloropyridin-4-yl)(piperazin-1-yl)methanone hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Piperazine derivatives, chloropyridine derivatives, and other piperazine-pyridine hybrids.

  • Uniqueness: The presence of both chloro and piperazine groups in the same molecule provides unique chemical and biological properties that are not found in other compounds.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-piperazin-1-ylmethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O.ClH/c11-9-7-8(1-2-13-9)10(15)14-5-3-12-4-6-14;/h1-2,7,12H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOASJNPICFHTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=NC=C2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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